6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile is a chemical compound with the CAS Number: 123531-54-4 . It has a molecular weight of 178.58 and is a solid in physical form . It is a white solid .
Synthesis Analysis
A common method to synthesize 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile involves the reaction of 1,2-dichloroethane with isocyanate to obtain a pyridazine intermediate. The chlorine atom is then introduced through a substitution reaction, and finally, the nitrile group is introduced through a cyanation reaction . Another method involves the reaction of N, N-dimethylformamide dimethyl acetal with 3-amino-6-chloropyridazine .Molecular Structure Analysis
The InChI Code of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile is 1S/C7H3ClN4/c8-6-1-2-7-10-4-5(3-9)12(7)11-6/h1-2,4H . The InChI key is FIXCBXPQEPYTNT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile is a white solid with a melting point of 135-137°C . It is soluble in common organic solvents .Scientific Research Applications
Akkaoui et al. (2010) explored its direct intermolecular C-H arylation, achieving various 3-(hetero)arylimidazo[1,2-b]pyridazines in good to excellent yields. This method was applied to synthesize 3,6-di- and 2,3,6-trisubstituted imidazo[1,2-b]pyridazines via microwave-assisted Suzuki cross-coupling/palladium-catalysed arylation processes (Akkaoui, Berteina‐Raboin, Mouaddib, & Guillaumet, 2010).
Ishimoto et al. (2013) conducted a convergent and streamlined synthesis of 6-etherified imidazo[1,2-b]pyridazine-2-amine derivatives with VEGFR-2 kinase inhibitory activity. This process used 6-chloroimidazo[1,2-b]pyridazine in a final SNAr reaction with phenols, demonstrating its potential in developing kinase inhibitors (Ishimoto, Sawai, Fukuda, Nagata, & Ikemoto, 2013).
Fabio, LanzilottiAnthony, and Lang (1978) synthesized an antiparasitic agent labeled with carbon-14 and deuterium from 6-chloro-3-nitroimidazo-[1,2-b]pyridazine. This was significant for absorption and metabolism studies (Fabio, LanzilottiAnthony, & Lang, 1978).
Kovać et al. (1980) investigated the electronic structure and lone pair interactions of 6-chloroimidazo[1,2-b]pyridazine through photoelectron spectroscopy, contributing to the understanding of its electronic properties (Kovać, Klasinc, Stanovnik, & Tišler, 1980).
Barlin, Davies, and Harrison (1997) examined the interaction of various imidazo[1,2-b]pyridazines, including 6-chloro variants, with central and mitochondrial benzodiazepine receptors. One compound showed selectivity for mitochondrial receptors, indicating potential for neurological research (Barlin, Davies, & Harrison, 1997).
Galtier et al. (2003) synthesized 3-aralkylthiomethylimidazo[1,2-b]pyridazines, including 6-chloro variants, and evaluated their antiviral activities against HIV, human cytomegalovirus, and varicella-zoster virus. Some compounds emerged as potent inhibitors, suggesting their potential as antiviral agents (Galtier, Mavel, Snoeck, Andreï, Pannecouque, Witvrouw, Balzarini, De Clercq, & Gueiffier, 2003).
Safety And Hazards
6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile is associated with certain hazards. It has been assigned the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes) .
properties
IUPAC Name |
6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-6-1-2-7-10-4-5(3-9)12(7)11-6/h1-2,4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXCBXPQEPYTNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717159 |
Source
|
Record name | 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile | |
CAS RN |
123531-54-4 |
Source
|
Record name | 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.